4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula
The systematic International Union of Pure and Applied Chemistry name for this compound is this compound. This nomenclature reflects the complex substitution pattern on the central 1,2,4-triazole ring system, where the compound features an allyl group (prop-2-en-1-yl) attached to the nitrogen at position 4, a methylphenoxymethyl substituent at position 5, and a thiol functional group at position 3 of the triazole ring.
The molecular structure consists of a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, forming the characteristic 1,2,4-triazole core. The structural formula C₁₃H₁₅N₃OS indicates the presence of thirteen carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom. The compound's molecular architecture includes several distinct structural features: the triazole ring serves as the central scaffold, the allyl group provides an unsaturated aliphatic chain, the methylphenoxy moiety contributes aromatic character and ether linkage, and the thiol group introduces sulfur-containing functionality.
Alternative systematic names for this compound include 5-[(4-methylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol and 3-[(4-methylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione, reflecting the tautomeric nature of the compound. The structural complexity arises from the specific positioning of substituents, where the 4-methylphenoxy group is connected via a methylene bridge to the triazole ring, creating a flexible linker that allows for conformational variability.
Properties
IUPAC Name |
3-[(4-methylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-8-16-12(14-15-13(16)18)9-17-11-6-4-10(2)5-7-11/h3-7H,1,8-9H2,2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPSHDLGIFLKSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NNC(=S)N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359279 | |
| Record name | 4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669709-47-1 | |
| Record name | 4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of allyl isothiocyanate with 4-methylphenoxyacetic acid hydrazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazole ring .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the allyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Triazole-3-thiol derivatives exhibit diverse biological activities depending on substituent patterns. Key comparisons include:
Key Structural and Functional Insights
- Substituent Effects: Electron-Donating Groups: Enhance antioxidant and anticancer activity (e.g., -NH2 in AT, allyl in target compound) . Electron-Withdrawing Groups: Improve antibacterial potency (e.g., -NO2 in ) but reduce radical scavenging . Bulky Substituents: tert-Butyl or methylphenoxy groups may improve target selectivity by reducing off-target interactions .
Thiol Reactivity : The -SH group enables disulfide formation (e.g., methyl disulfides in ) or metal chelation, critical for antimicrobial and catalytic applications .
Biological Activity
4-Allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a compound that belongs to the triazole family, which is known for its diverse biological activities. This compound exhibits potential as an antimicrobial agent and has been studied for its various pharmacological properties. The following sections will detail its biological activity, synthesis, and relevant research findings.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₇N₃OS
- Molecular Weight : 277.34 g/mol
- CAS Number : 669740-18-5
Physical Properties
| Property | Value |
|---|---|
| Appearance | Solid |
| Purity | ≥95% |
| Storage Temperature | Room Temperature (RT) |
Antimicrobial Activity
Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing effective inhibition of growth.
Case Study: Antifungal Activity
A study evaluated the antifungal activity of 4H-triazole derivatives against Candida species. The results showed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL, indicating strong antifungal potential.
Anti-inflammatory Properties
Triazole compounds have been investigated for their anti-inflammatory effects. In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have shown that this triazole derivative can induce apoptosis in cancer cells. The compound demonstrated IC50 values in the micromolar range, suggesting a potential role in cancer therapy.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : A cyclization reaction using hydrazine derivatives.
- Introduction of the Phenoxy Group : Nucleophilic substitution with phenol derivatives.
- Allylation : Alkylation of the triazole ring with allyl halides.
Comparative Analysis with Other Triazoles
When compared to other triazoles such as tebuconazole and other related compounds:
| Compound Name | Antimicrobial Activity | IC50 (µg/mL) | Notes |
|---|---|---|---|
| 4-Allyl-5-[...]-triazole-3-thiol | Moderate | 10 | Effective against fungi |
| Tebuconazole | High | 0.81 | Broad-spectrum fungicide |
| Other Triazoles | Variable | Varies | Dependent on structure |
Q & A
Q. Q1. What are the standard synthetic routes for preparing 4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol and its intermediates?
Methodological Answer: The compound can be synthesized via alkylation and cyclization of precursor hydrazinecarbothioamides. For example:
Precursor Formation : React 4-methylphenoxyacetyl chloride with thiosemicarbazide to form a thioamide intermediate.
Cyclization : Treat the intermediate with NaOH to cyclize into the triazole-thiol core.
Allylation : Introduce the allyl group via nucleophilic substitution using allyl bromide in a basic medium (e.g., K₂CO₃/DMF) .
Key Characterization Tools: Monitor reactions via TLC, and confirm structures using ¹H-NMR (δ ~13 ppm for thiol proton) and LC-MS .
Q. Q2. How can researchers optimize the yield of S-alkylated derivatives of this compound?
Methodological Answer: Optimize reaction parameters systematically:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group.
- Base Choice : Use K₂CO₃ or NaH to deprotonate the thiol, improving alkylation efficiency.
- Temperature Control : Reactions at 60–80°C for 4–6 hours typically maximize yields .
Data Analysis Tip: Compare yields using HPLC or GC-MS to identify optimal conditions .
Advanced Research Questions
Q. Q3. How can contradictory data on the antimicrobial activity of triazole-thiol derivatives be resolved?
Methodological Answer: Address discrepancies via:
Standardized Assays : Use CLSI/MIC guidelines for consistent bacterial strain selection and inoculum preparation.
Structural Confirmation : Re-verify compound purity (HPLC >95%) and stereochemistry (X-ray crystallography) to rule out impurities as confounding factors .
Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity variations due to substituent effects (e.g., allyl vs. phenyl groups) .
Q. Q4. What strategies are effective for studying the reaction mechanisms of Mannich base formation with this compound?
Methodological Answer:
Kinetic Studies : Monitor reaction progress via in situ FT-IR to track intermediate formation (e.g., imine or enamine).
Isotopic Labeling : Use ¹³C-labeled formaldehyde to trace carbon incorporation into the Mannich base .
DFT Calculations : Model transition states (Gaussian 09) to identify rate-limiting steps, such as nucleophilic attack on the iminium ion .
Q. Q5. How can researchers design derivatives with improved pharmacokinetic properties?
Methodological Answer:
ADME Prediction : Use SwissADME to prioritize derivatives with optimal LogP (2–5) and low CYP450 inhibition.
Prodrug Strategies : Modify the thiol group to disulfide prodrugs (e.g., using 2-pyridylthio) for enhanced solubility and targeted release .
Metabolite Identification : Incubate derivatives with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .
Data Analysis & Interpretation
Q. Q6. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for triazole-thiol derivatives?
Methodological Answer:
Solvent Effects : Confirm solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) and adjust reference values accordingly.
Dynamic NMR : Perform variable-temperature ¹H-NMR to detect tautomerization (e.g., thiol-thione equilibrium) causing peak splitting .
X-ray Validation : Resolve ambiguities by comparing experimental shifts with solid-state structures from crystallography databases (CCDC) .
Q. Q7. What computational tools are recommended for predicting the biological targets of this compound?
Methodological Answer:
PharmaGIST : Map pharmacophore features (e.g., hydrogen bond donors/acceptors) to potential enzyme targets.
SEA (Similarity Ensemble Approach) : Identify off-target interactions by structural similarity to known ligands (e.g., COX-2 inhibitors) .
MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability in predicted protein pockets .
Experimental Design
Q. Q8. How to design a robust structure-activity relationship (SAR) study for this compound’s antifungal activity?
Methodological Answer:
Diverse Substituents : Synthesize derivatives with varied substituents (e.g., 4-methylphenoxy → 4-fluorophenoxy) to probe electronic effects.
Biological Testing : Use standardized microdilution assays (CLSI M38) against Candida albicans and Aspergillus fumigatus.
QSAR Modeling : Apply partial least squares (PLS) regression to correlate logP, polar surface area, and IC₅₀ values .
Q. Q9. What in vitro assays are suitable for evaluating the compound’s antioxidant potential?
Methodological Answer:
DPPH Assay : Measure radical scavenging activity at 517 nm (IC₅₀ < 50 μM indicates strong activity).
FRAP (Ferric Reducing Ability) : Quantify Fe³⁺ → Fe²⁺ reduction using TPTZ reagent.
Cell-Based ROS Assay : Use H₂DCFDA in HepG2 cells to monitor intracellular ROS suppression .
Advanced Characterization
Q. Q10. How to resolve ambiguities in the crystal structure of S-alkylated derivatives?
Methodological Answer:
SC-XRD (Single-Crystal X-Ray Diffraction) : Grow crystals via slow evaporation (MeOH/EtOAc) and collect data at 100 K.
Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., S···H contacts) using CrystalExplorer .
DFT-Optimized Structures : Compare experimental bond lengths/angles with B3LYP/6-31G(d) calculations to validate geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
